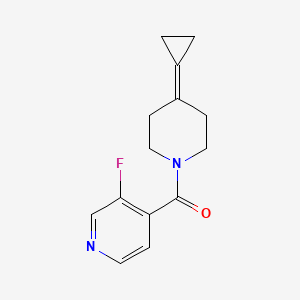

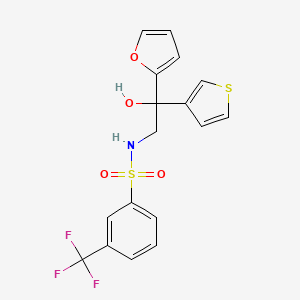

![molecular formula C16H13N5O2S B2398220 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide CAS No. 1797890-80-2](/img/structure/B2398220.png)

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .

Molecular Structure Analysis

The molecular formula of this compound is C9H11N3O2S . The average weight is 225.268 and the monoisotopic weight is 225.057197301 . It’s a small molecule and its structure can be downloaded for further analysis .Aplicaciones Científicas De Investigación

Pharmacological Activities

Quinoxaline derivatives, which include compounds like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide, demonstrate a range of pharmacological activities. These activities encompass anti-inflammatory, analgesic, and anticonvulsant properties. This makes them significant in medicinal chemistry, especially in drug design due to their potential as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides (Kethireddy et al., 2017).

Antibacterial Activity

A study on thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, which are structurally related to quinoxaline derivatives, revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of quinoxaline derivatives in the development of new antibacterial agents (Inoue et al., 1994).

Antioxidant, Anti-inflammatory, and Analgesic Properties

Research on azolopyrimidoquinolines and pyrimidoquinazolines, related to quinoxaline derivatives, showed significant antioxidant, anti-inflammatory, and analgesic activities. This suggests a potential application of quinoxaline derivatives in treating conditions associated with oxidative stress and inflammation (El-Gazzar et al., 2009).

Synthetic Chemotherapy Agents

In the search for more effective antimicrobial compounds, certain thiazoloquinoline derivatives have shown stronger activities against Gram-negative and Gram-positive bacteria compared to existing drugs like nalidixic acid. This positions quinoxaline derivatives as promising candidates in synthetic chemotherapy (Kadoya et al., 1976).

Antitumor Evaluation

A synthesis and evaluation study of new thiazolo[5,4-b]quinoline derivatives demonstrated in vitro cytotoxicity against several cell lines, indicating their potential as antitumor agents. This highlights the scope of quinoxaline derivatives in cancer research and therapy (Alvarez-Ibarra et al., 1997).

EGFR-TK Inhibition and Anticancer Activity

Quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, have shown significant anti-proliferative effects against various cancer cell lines and strong EGFR inhibitory activity. This underscores their role in the development of new anticancer agents (Ahmed et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The compound’s interaction with Chk1 can affect multiple biochemical pathways. Chk1 is involved in the DNA damage response pathway, where it helps to halt cell cycle progression in the presence of DNA damage. By modulating Chk1 activity, the compound could potentially influence this pathway and its downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with Chk1 and the subsequent alterations in downstream pathways. Potential effects could include cell cycle arrest, DNA repair, or apoptosis, depending on the context .

Propiedades

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c22-14(12-8-18-9-4-1-2-5-10(9)19-12)21-16-20-11-6-3-7-17-15(23)13(11)24-16/h1-2,4-5,8H,3,6-7H2,(H,17,23)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQMVOLWSSPZBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)

![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)

![4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2398158.png)